molecular formula C12H16ClFN2O2 B13487880 Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride

Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride

Cat. No.: B13487880
M. Wt: 274.72 g/mol
InChI Key: VGJHDTPZMSLOFF-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride is a chemical compound that belongs to the class of fluorinated benzoates It is characterized by the presence of a piperazine ring attached to a fluorinated benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with piperazine under specific conditions. The nitro group is reduced to an amine, followed by esterification to form the methyl ester. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates, oxidized or reduced piperazine derivatives, and hydrolyzed carboxylic acids .

Scientific Research Applications

Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the fluorinated benzoate moiety can enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride is unique due to the specific position of the fluorine atom and the piperazine ring, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C12H16ClFN2O2

Molecular Weight

274.72 g/mol

IUPAC Name

methyl 2-fluoro-5-piperazin-1-ylbenzoate;hydrochloride

InChI

InChI=1S/C12H15FN2O2.ClH/c1-17-12(16)10-8-9(2-3-11(10)13)15-6-4-14-5-7-15;/h2-3,8,14H,4-7H2,1H3;1H

InChI Key

VGJHDTPZMSLOFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N2CCNCC2)F.Cl

Origin of Product

United States

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